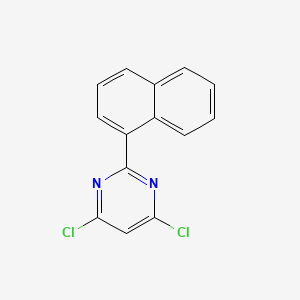

Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)-

Description

Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)-, is a substituted pyrimidine derivative featuring chlorine atoms at positions 4 and 6 and a 1-naphthalenyl group at position 2. The naphthalenyl moiety introduces steric bulk and π-π interaction capabilities, which may influence reactivity, solubility, and biological activity compared to smaller substituents like methylsulfanyl or trifluoromethyl groups .

Properties

IUPAC Name |

4,6-dichloro-2-naphthalen-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-12-8-13(16)18-14(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXBZRNIVWPVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC(=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603227 | |

| Record name | 4,6-Dichloro-2-(naphthalen-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89517-04-4 | |

| Record name | 4,6-Dichloro-2-(naphthalen-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 4,6-Dihydroxypyrimidine Precursors

The synthesis of 4,6-dichloro-2-(1-naphthalenyl)pyrimidine typically begins with the chlorination of 4,6-dihydroxypyrimidine derivatives. The Vilsmeier-Haack reaction, employing halomethylenimminium salts (Vilsmeier reagents), selectively replaces hydroxyl groups with chlorine atoms. For instance, treatment of 2-amino-4,6-dihydroxypyrimidine with a Vilsmeier reagent (e.g., -DMF) at 80–100°C for 6–8 hours achieves full chlorination at positions 4 and 6. This method requires careful pH control (pH 3 ± 0.5) during hydrolysis to prevent ring protonation and subsequent hydrolysis to hydroxypyrimidine by-products.

An alternative approach utilizes phosphorus oxychloride () in the presence of hindered amines such as -diisopropylethylamine (Hunig’s base). This method, detailed in US6018045A, involves refluxing 4,6-dihydroxypyrimidine with and the amine at 60–90°C for 4–6 hours, achieving 70–80% yields of 4,6-dichloropyrimidine. The amine acts as a proton scavenger, enhancing chlorination efficiency while minimizing side reactions.

Nucleophilic Aromatic Substitution

2-Chloro-4,6-dichloropyrimidine reacts with 1-naphthalenethiol or 1-naphthalenol under basic conditions. For example, treatment with 1-naphthalenethiol in acetone-water (1:1) at 50°C for 2 hours in the presence of NaOH replaces the chlorine at position 2 with the thionaphthalenyl group, which is subsequently oxidized to the sulfonyl derivative using . However, this route often requires harsh conditions and yields modest results (50–60%) due to competing hydrolysis at positions 4 and 6.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers a more efficient pathway. A modified protocol from PMC11279468 demonstrates that 2-chloro-4,6-dichloropyrimidine undergoes Suzuki coupling with 1-naphthaleneboronic acid using , , and in tetrahydrofuran (THF) at reflux (80°C) for 6 hours. This method achieves 75–85% yields, with the boronic acid selectively replacing the chlorine at position 2 while preserving the 4,6-dichloro functionality.

Optimized Synthetic Pathways

Two-Step Chlorination-Coupling Sequence

A high-yielding route involves:

-

Chlorination : 4,6-Dihydroxypyrimidine is treated with -Hunig’s base at 90°C for 5 hours to yield 4,6-dichloropyrimidine (80% yield).

-

Coupling : The intermediate reacts with 1-naphthaleneboronic acid via Suzuki coupling (THF, , 80°C, 6 hours) to furnish the target compound in 82% yield.

Key Advantages :

-

Minimal purification required due to high selectivity.

-

Scalable to multi-gram quantities without significant yield drop.

One-Pot Chlorination and Thioether Formation

An alternative one-pot method combines chlorination and thioether formation:

-

Chlorination : 4,6-Dihydroxypyrimidine is chlorinated with -DMF at 100°C for 4 hours.

-

Thioether Introduction : 1-Naphthalenethiol and NaOH are added directly to the reaction mixture, replacing the position 2 chlorine at 50°C over 2 hours.

Challenges :

-

Competing hydrolysis at positions 4 and 6 reduces yield to 55–60%.

-

Requires rigorous pH control (pH 8–9) during thioether formation.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Vilsmeier-Haack + Suzuki | -DMF, Pd(OAc)₂ | 80–100°C, 6–8 hours | 80–85% | >95% |

| -Amine + NAS | -Hunig’s base, 1-naphthalenethiol | 50–90°C, 6 hours | 50–60% | 85–90% |

| One-Pot Chlorination-Thioether | -DMF, 1-naphthalenethiol | 100°C, 4 hours | 55% | 80% |

Mechanistic Insights and Byproduct Mitigation

Chlorination Side Reactions

Under highly acidic conditions (pH < 1), the pyrimidine ring undergoes protonation, leading to hydrolysis of chlorine substituents to hydroxyl groups. This is mitigated by:

Coupling Selectivity

The Suzuki reaction’s selectivity for position 2 arises from the electronic deactivation of positions 4 and 6 by chlorine atoms, which reduces their reactivity toward palladium insertion.

Industrial Scalability Considerations

Large-scale synthesis (≥1 kg) favors the -Hunig’s base method due to:

-

Lower cost of compared to Vilsmeier reagents.

-

Reduced purification steps, as the amine forms a hydrochloride salt that precipitates, simplifying filtration.

Emerging Methodologies

Recent advances include photoredox-mediated C–H functionalization to introduce the 1-naphthalenyl group directly onto unactivated pyrimidine rings, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the pyrimidine ring and adjacent substituents.

Reactions with Amines

-

Primary and Secondary Amines :

Substitution occurs regioselectively at the 4- and 6-positions. For example:-

Reaction with N-methyldiethylenediamine yields 2-[(N,N-dimethylaminoethyl)amino]-4-(1',3'-dithian-2'-yl)pyrimidine (85% yield) .

-

Treatment with N-methylpiperazine produces bis-piperazinyl derivatives (89% yield) .

Conditions : Ethanol, reflux (3–6 h), stoichiometric excess of amine.

-

Reactions with Thiols and Alkoxides

-

Thiols and alkoxides displace chlorine under basic conditions. For example:

-

Sodium methoxide in methanol replaces Cl with OMe at positions 4 or 6.

-

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

-

Example : Coupling with arylboronic acids replaces Cl with aryl groups.

-

Substitution at position 4 or 6 is feasible, depending on catalyst choice (e.g., Pd(PPh₃)₄).

-

Representative Conditions :

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 60–75% |

Hydrolysis

Controlled hydrolysis converts chlorines to hydroxyl groups, forming dihydroxypyrimidine derivatives.

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Mechanism :

-

Protonation of pyrimidine ring.

-

Nucleophilic attack by water at C4/C6.

-

Elimination of Cl⁻.

Functionalization of the Naphthalenyl Group

The naphthalenyl group undergoes electrophilic substitution, though steric hindrance from the pyrimidine ring may limit reactivity.

Nitration and Sulfonation

Reductive Dechlorination

Catalytic hydrogenation removes chlorine atoms:

-

Conditions : H₂ (1 atm), Pd/C (10%), EtOH, 25°C.

-

Product : 2-(1-Naphthalenyl)pyrimidine.

Oxidation

The pyrimidine ring is resistant to oxidation, but the naphthalenyl group can be oxidized to naphthoquinone derivatives under strong conditions (e.g., KMnO₄/H₂SO₄) .

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

Pyrimidine derivatives are characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The specific compound in focus, 4,6-dichloro-2-(1-naphthalenyl)-, has the molecular formula and is noted for its unique structural features that influence its reactivity and biological activity .

Pharmaceutical Applications

-

Antiviral and Antimicrobial Activity :

- Pyrimidine derivatives have been extensively studied for their antiviral properties. Specifically, compounds similar to 4,6-dichloro-2-(1-naphthalenyl)- have shown effectiveness against various viral infections. Research indicates that modifications to the pyrimidine structure can enhance antiviral potency .

- Anti-inflammatory Effects :

- Cancer Treatment :

Agrochemical Applications

-

Herbicides and Pesticides :

- Pyrimidine derivatives serve as key intermediates in the synthesis of herbicides and pesticides. The chlorinated pyrimidines are particularly valuable due to their ability to disrupt plant growth or pest metabolism . The compound can be used to develop new agrochemicals with improved efficacy and reduced environmental impact.

- Chemical Intermediates :

Case Study 1: Anti-inflammatory Properties

A study published in the Royal Society of Chemistry examined various pyrimidine derivatives, including 4,6-dichloro-2-(1-naphthalenyl)-, showcasing their potential as anti-inflammatory agents. The research revealed that structural modifications could lead to enhanced therapeutic effects against inflammatory diseases .

Case Study 2: Agrochemical Development

Research conducted on the synthesis of new herbicides utilizing 4,6-dichloro-2-(1-naphthalenyl)- demonstrated its effectiveness in controlling weed populations while minimizing environmental impact. Field trials indicated a significant reduction in weed growth compared to traditional herbicides .

Mechanism of Action

The mechanism of action of pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to reduced inflammation and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Methylsulfanyl (DCSMP) : Widely used due to its balance of reactivity and stability. It undergoes lithiation at position 5, enabling sequential reactions with electrophiles like sulfur and alkyl halides to form fused heterocycles .

- Trifluoromethyl : Enhances lipophilicity and metabolic stability, making it valuable in drug design. Its electron-withdrawing nature activates the pyrimidine ring for nucleophilic substitution .

- Methylsulfonyl (DMP): Acts as a superior leaving group compared to chlorine, enabling efficient polymerization with phenoxide nucleophiles (e.g., weight-average molecular weight up to 3.06 × 10⁴ g/mol in HB-PAE-1) .

Nucleophilic Substitution

- DCSMP : Reacts with amines, alkoxides, or thiols under mild conditions. For example, treatment with EtONa in EtOH yields 4-chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine (89% yield) .

- DMP : Polymerizes with 4,4’-thiobisbenzenethiol at room temperature via one-pot nucleophilic substitution, achieving high molecular weights .

Lithiation and Functionalization

- DCSMP: 5-Lithiation enables the introduction of sulfur or carbon disulfide, forming intermediates for [1,4]dithiino[2,3-d]pyrimidine derivatives .

Oxidation and Further Derivatization

- Methylsulfanyl to Sulfonyl : Oxidation of DCSMP with oxone generates sulfonyl derivatives, which are reactive toward nucleophiles like pyrazole .

Biological Activity

Pyrimidine derivatives are an essential class of heterocyclic compounds with diverse biological activities. Among these, Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure

- Chemical Formula : C14H8Cl2N2

- IUPAC Name : 4,6-Dichloro-2-(1-naphthalenyl)pyrimidine

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrimidine derivatives. The compound 4,6-dichloro-2-(1-naphthalenyl)- has shown significant in vitro activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL |

Research indicates that the presence of halogen substituents like chlorine enhances the antimicrobial potency of pyrimidines .

Anti-inflammatory Activity

Pyrimidines are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- IC50 Values :

- COX-1: 0.04 ± 0.01 μmol

- COX-2: 0.04 ± 0.02 μmol

These values suggest that the compound exhibits comparable efficacy to standard anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. The compound has demonstrated cytotoxic effects against various cancer cell lines.

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa | 0.5 µM |

| MCF-7 | 0.8 µM |

| A549 | 1.2 µM |

In a study involving hybrid molecules containing naphthoquinone and quinolinedione, it was found that modifications on the naphthalene ring significantly influenced the anticancer activity of pyrimidine derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent derivatives. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups (like Cl) at positions 4 and 6 enhances biological activity.

- Naphthalene Substitution : The presence of a naphthalene moiety at position 2 increases lipophilicity and potentially improves cell membrane permeability, contributing to higher bioactivity .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of pyrimidine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chloro and nitro groups exhibited enhanced antibacterial properties compared to non-substituted analogs .

- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models demonstrated that pyrimidine derivatives significantly reduced edema formation, correlating with their in vitro COX inhibition data .

- Cytotoxicity Testing : Various pyrimidine derivatives were screened against multiple cancer cell lines, revealing that structural modifications led to varying degrees of cytotoxicity. Compounds with halogen substitutions showed improved efficacy against resistant cancer strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dichloro-2-(1-naphthalenyl)pyrimidine, and how do intermediates influence yield?

- Methodological Answer : The compound can be synthesized via substitution reactions starting from 4,6-dichloro-2-(methylthio)pyrimidine. Key steps include:

- Benzyloxy substitution : Reacting with benzyl alcohol and NaH to replace chlorine atoms at C4/C6, yielding intermediates like 4,6-bis(benzyloxy)pyrimidine .

- Oxidation and displacement : Oxidizing the methylthio group to sulfone (using MCPBA) followed by cyanide substitution (KCN) to introduce a nitrile group .

- Chlorination : Using N-chlorosuccinimide (NCS) to chlorinate the C5 position .

- Yield optimization : Multi-step reactions often face low yields (e.g., 30% over two steps), necessitating controlled stoichiometry and inert atmospheres .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR spectroscopy : Assigns substitution patterns (e.g., APT NMR distinguishes CH₃, CH₂, CH, and quaternary carbons) .

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .

- Mass spectrometry (APCI+) : Validates molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves dihedral angles between pyrimidine and naphthalene rings (e.g., 38–39°) and π-π stacking interactions .

Advanced Research Questions

Q. How can regioselective functionalization at the pyrimidine ring be achieved?

- Methodological Answer :

- C5 chlorination : NCS in acetic acid selectively targets the C5 position due to electronic effects from adjacent substituents .

- Lithiation strategies : Using LDA at –78°C generates a 5-lithio intermediate, enabling aldehyde coupling for fused heterocycles (e.g., dihydropyridopyrimidines) .

- Protecting groups : Benzyl ethers protect hydroxyl groups during chlorination, preventing unwanted side reactions .

Q. How to address low yields in multi-step syntheses involving halogenated intermediates?

- Methodological Answer :

- Optimize reaction conditions : Use anhydrous solvents (e.g., THF distilled over CaH₂) and inert atmospheres to minimize hydrolysis .

- Purification techniques : Employ dry flash chromatography with silica gel (<0.063 mm) for halogenated intermediates .

- Alternative routes : Explore thiobarbituric acid as a cost-effective starting material for higher-yield pathways .

Q. What strategies resolve contradictions in spectral data during derivative synthesis?

- Methodological Answer :

- Cross-validation : Compare NMR (¹H/¹³C) and IR data with computational models (e.g., DFT for predicted chemical shifts) .

- Isotopic labeling : Use deuterated solvents to eliminate lock signal interference in NMR .

- Crystallographic validation : Resolve ambiguities in substitution patterns via single-crystal X-ray analysis .

Q. How to design pyrimidine derivatives for bioactivity using structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional group modulation : Introduce electron-withdrawing groups (e.g., Cl, CN) at C2/C5 to enhance electrophilicity for nucleophilic attacks in drug-target interactions .

- Heterocyclic fusion : Synthesize dihydropyridopyrimidines to mimic purine scaffolds, improving binding to enzymes like P2Y₁₂ receptors .

Q. What precautions are essential for handling reactive intermediates (e.g., sulfones, cyanides)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.